

A Spectroscopic Comparison of Benzyl (3-bromopropyl)carbamate and Its Analogues

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Compound of Interest

Compound Name: Carbamic acid, (3-bromopropyl)-, benzyl ester

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This guide provides a comparative analysis of the spectroscopic properties of benzyl (3-bromopropyl)carbamate and its key analogues, benzyl (3-chloropropyl)carbamate and benzyl (2-bromoethyl)carbamate. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.

Spectroscopic Data Summary

The following table summarizes the available nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for benzyl (3-bromopropyl)carbamate and its analogues. Mass spectrometry (MS) data, where available, is also included to provide information on the molecular weight and fragmentation patterns of these compounds.

Compound	Spectroscopic Data
Benzyl (3-bromopropyl)carbamate	<p>^1H NMR (300 MHz, CDCl_3): δ 7.32 (5H, m, Ar-H), 5.15 (1H, br s, NH), 5.06 (2H, s, OCH_2Ph), 3.39 (2H, t), 3.30 (2H, q), 2.06 – 1.96 (2H, m).^[1]</p> <p>^{13}C NMR (75.5 MHz, CDCl_3): δ 156.4, 136.3, 128.4, 128.0, 127.9, 66.6, 39.2, 32.3, 30.6.^[1]</p> <p>IR Spectrum: Data not explicitly found in search results. Characteristic peaks would be expected for N-H stretching (around 3300 cm^{-1}), C=O stretching (around 1690 cm^{-1}), and C-Br stretching. Mass Spectrum: Data not explicitly found in search results. The expected molecular ion peak $[\text{M}]^+$ would be at m/z 271.02 (for ^{79}Br) and 273.02 (for ^{81}Br).</p>
Benzyl (3-chloropropyl)carbamate	<p>^1H NMR: Specific spectral data not found in search results. Expected signals would be similar to the bromo-analogue with slight shifts for the protons on the propyl chain. ^{13}C NMR: Specific spectral data not found in search results. Expected signals would be similar to the bromo-analogue with a downfield shift for the carbon bearing the chlorine atom. IR Spectrum: Data not explicitly found in search results. Characteristic peaks would be expected for N-H stretching, C=O stretching, and C-Cl stretching. Mass Spectrum: Data not explicitly found in search results. The expected molecular ion peak $[\text{M}]^+$ would be at m/z 227.07 (for ^{35}Cl) and 229.07 (for ^{37}Cl).</p>
Benzyl (2-bromoethyl)carbamate	<p>^1H NMR: Specific spectral data not found in search results. Expected signals would include aromatic protons, a singlet for the benzylic protons, and triplets for the ethyl chain protons. ^{13}C NMR: Specific spectral data not found in search results. Expected signals would include aromatic carbons, a benzylic carbon, a carbonyl</p>

carbon, and two aliphatic carbons. IR Spectrum:

Data not explicitly found in search results.

Characteristic peaks would be expected for N-H stretching, C=O stretching, and C-Br stretching.

Mass Spectrum: An LC-MS analysis indicated no ionization peak was observed for $[M+H]^+$.^[2]

The expected molecular ion peak $[M]^+$ would be at m/z 257.01 (for ^{79}Br) and 259.01 (for ^{81}Br).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
- **^1H NMR:** Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR:** Typical parameters include a spectral width of 200-220 ppm, a larger number of scans due to the lower natural abundance of ^{13}C , and proton decoupling to simplify the spectrum.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with

dry KBr powder and press it into a thin pellet. For ATR, place the sample directly on the ATR crystal.

- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- **Spectral Range:** Scan the mid-IR region, typically from 4000 to 400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. The positions of the bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- **Ionization:**
 - **ESI:** Dissolve the sample in a suitable solvent and infuse it into the ESI source. This is a soft ionization technique that often keeps the molecule intact, showing the molecular ion peak.
 - **EI:** Volatilize the sample and bombard it with a high-energy electron beam. This is a hard ionization technique that causes fragmentation of the molecule.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .

Visualizations

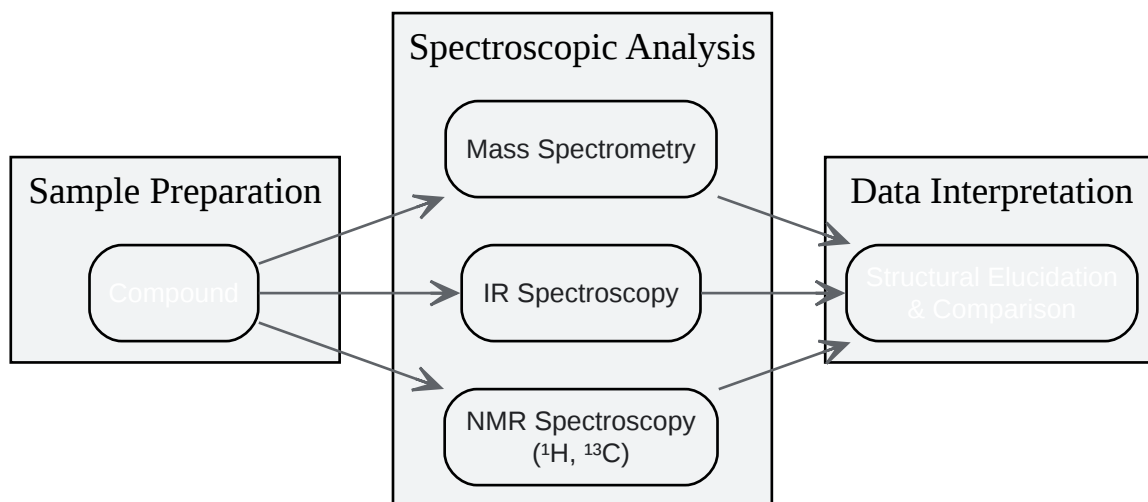
Molecular Structure Comparison

The following diagram illustrates the structural similarities and differences between benzyl (3-bromopropyl)carbamate and its chloro and shorter-chain bromo analogues.

Caption: Structural comparison of the carbamate analogues.

Experimental Workflow for Spectroscopic Analysis

The diagram below outlines the general workflow for the spectroscopic analysis of the target compounds.



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Caption: General workflow for spectroscopic analysis.

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References

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- 2. BENZYL 2-BROMOETHYLCARBAMATE | 53844-02-3 [chemicalbook.com]
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